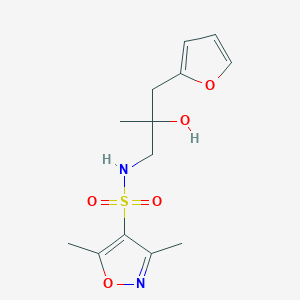

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

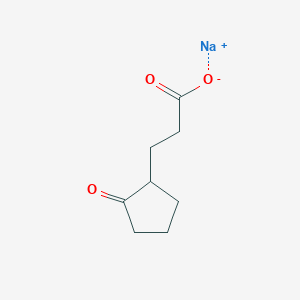

This compound is a sulfonamide derivative with a furan ring and an isoxazole ring. Sulfonamides are a group of compounds known for their antibiotic properties . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Isoxazole is a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving furan derivatives and sulfonamide compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan ring, the isoxazole ring, and the sulfonamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications

Antibacterial and Antifungal Properties

Sulfonamide-derived compounds, including those with furan and isoxazole rings, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit moderate to significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).

Antiglaucoma Agents

Furazan and furoxan derivatives, structurally related to sulfonamides, have shown potent inhibitory effects on human carbonic anhydrase isoforms, which are relevant for lowering intraocular pressure in glaucoma treatment. Some derivatives outperformed the standard treatment, dorzolamide, in vivo, highlighting their potential as new antiglaucoma agents (Chegaev et al., 2014).

Synthesis of Bioactive Terpenes

The synthesis of furan rings from α-isopropylidene ketones using a biomimetic approach has led to the creation of bioactive terpenes with significant biological activities. This process underscores the importance of furan derivatives in synthesizing compounds with potential pharmacological applications (Salihila et al., 2019).

Hybrid Sulfonamide Compounds

The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties, including furan and isoxazole, results in compounds with a broad spectrum of biological activities. These hybrids have been a focus of recent advances in drug design, aiming at developing more effective therapeutic agents (Ghomashi et al., 2022).

Vasodilator Action and Nitric Oxide Generation

Furoxans, closely related to furan derivatives, have demonstrated vasodilator action attributed to the thiol-mediated generation of nitric oxide. This mechanism underlines the potential of furan-containing compounds in developing treatments for conditions requiring vasodilation, such as hypertension and cardiovascular diseases (Feelisch, Schönafingeri, & Noack, 1992).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse biological activities, which include anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Furan derivatives are known to interact with multiple receptors, which could potentially affect a variety of biochemical pathways .

Result of Action

Given the diverse biological activities of furan derivatives, it can be inferred that the compound may have a broad range of molecular and cellular effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-9-12(10(2)20-15-9)21(17,18)14-8-13(3,16)7-11-5-4-6-19-11/h4-6,14,16H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDAXTXLBGFAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2770022.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)

![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)

![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)